

# Identification of chlorzoxazone related compounds and impurities

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## Compound of Interest

Compound Name: Chlorzoxazone

Cat. No.: B1668890

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An In-depth Technical Guide to the Identification of **Chlorzoxazone** Related Compounds and Impurities

## Introduction

**Chlorzoxazone** is a centrally acting muscle relaxant used to alleviate pain and discomfort arising from acute musculoskeletal conditions.[1][2] It functions primarily at the spinal cord and subcortical levels of the brain, where it inhibits polysynaptic reflexes responsible for muscle spasms.[2][3] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Regulatory bodies such as the ICH, USFDA, and others mandate stringent purity requirements and the identification of impurities in both the API and finished pharmaceutical products.[4] Impurity profiling involves the detection, identification, and quantification of various related substances, including synthetic precursors, by-products, degradation products, and metabolites.[5] This guide provides a comprehensive overview of known **chlorzoxazone**-related compounds and the analytical methodologies for their identification and quantification.

## Known Related Compounds and Impurities

The impurities associated with **chlorzoxazone** can originate from the manufacturing process, degradation of the drug substance, or metabolism in the body. Pharmaceutical-grade **chlorzoxazone** typically requires an assay of greater than 98.0% purity.[6] Individual specified impurities are often limited to not more than 0.10%, with total related compounds generally capped between 0.50% and 1.00%.[6]

Key identified impurities and related compounds are summarized in the table below.

Compound Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Type
Chlorzoxazone	95-25-0	C <sub>7</sub> H <sub>4</sub> ClNO <sub>2</sub>	169.57	API
2-Amino-4-chlorophenol	95-85-2	C <sub>6</sub> H <sub>6</sub> ClNO	143.57	Process Impurity / Degradant[1][6][7][8]
6-Hydroxy Chlorzoxazone	1750-45-4	C <sub>7</sub> H <sub>4</sub> ClNO <sub>3</sub>	185.56	Metabolite[6][9][10]
Chlorzoxazone Dimer Impurity	N/A	C <sub>15</sub> H <sub>8</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>4</sub>	351.14	Process Impurity[1][6][11]
3-Chloroaniline	108-42-9	C <sub>6</sub> H <sub>6</sub> ClN	127.57	Process Impurity[6]
2-Benzoxazolinone	N/A	C <sub>7</sub> H <sub>5</sub> NO <sub>2</sub>	135.12	Impurity[12]
7-Amino-5-chloro-2-benzoxazolinone	N/A	N/A	N/A	Impurity[12]
2-Amino-5-chlorophenol	N/A	N/A	N/A	Impurity[12]
5-Bromo-2-benzoxazolinone	N/A	N/A	N/A	Impurity[12]
7,7'-Chlorzoxazone Dimer	N/A	N/A	N/A	Impurity[12]
N-Nitroso Chlorzoxazone	N/A	C <sub>7</sub> H <sub>3</sub> ClN <sub>2</sub> O <sub>3</sub>	198.56	Potential Impurity[9]

## Experimental Protocols

A variety of analytical techniques are employed for the separation and quantification of **chlorzoxazone** and its related compounds. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly cited methods.

### High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for impurity profiling due to its high resolution and sensitivity.

- Method 1: Impurity Profiling in Combination with Paracetamol and Ibuprofen[5][13][14]
  - Stationary Phase: Xterra C8 column (150 x 4.6 mm, 5 µm).[5][13][14]
  - Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (pH 7.5) in a 30:70 (v/v) ratio.[5][13][14]
  - Flow Rate: 0.7 mL/min.[5][13][14]
  - Detection: UV detector set at 220.0 nm.[5][13][14]
- Method 2: Determination of 2-Amino-4-chlorophenol Degradant[15][16]
  - Stationary Phase: ZORBAX Eclipse Plus C8 column (250 mm × 4.6 mm i.d., 5 µm particle size).[16]
  - Mobile Phase: A mixture of methanol–water–phosphoric acid (75:25:0.05, by volume) in isocratic mode.[15][16]
  - Flow Rate: 1.0 mL/min.[15]
  - Detection: Photodiode Array (PDA) detector at 230 nm.[15][16]
  - Retention Times: 2-amino-4-chlorophenol (ACP) at 3.17 min, **Chlorzoxazone** (CHZ) at 4.26 min.[15][16]
- Method 3: Stability-Indicating Method with Paracetamol
  - Stationary Phase: Not specified, but a reverse-phase (RP-HPLC) method.

- Mobile Phase: Acetonitrile: Methanol: Water (20:10:70, v/v/v).
- Flow Rate: 0.7 ml/min.
- Detection: UV at 270 nm.
- Retention Times: Paracetamol at 2.822 min, **Chlorzoxazone** at 5.377 min.

## Thin-Layer Chromatography (TLC) - Densitometry

TLC is a valuable tool for the separation and semi-quantitative or quantitative analysis of impurities.

- Method 1: USP Chromatographic Purity Test[17]
  - Stationary Phase: TLC plate coated with a 0.25-mm layer of chromatographic silica gel mixture.[17]
  - Mobile Phase: Hexane and dioxane (63:37).[17]
  - Application: Apply 10 µL portions of a 20 mg/mL test solution and standard solutions of impurities.[17]
  - Detection:
    - Examine under short-wavelength UV light to locate spots.[17]
    - Expose the plate to iodine vapors in a closed chamber.[17]
  - Limits: Any impurity spot should not exceed the size or intensity of the standard spots, corresponding to not more than 0.5% for 2-Amino-4-chlorophenol and 0.25% for p-chlorophenol.[17]
- Method 2: Impurity Profiling in Combination Formulations[13][14]
  - Stationary Phase: Silica gel 60 F<sub>254</sub> plates.[13]
  - Mobile Phase: Chloroform, toluene, ethanol, and ammonia (7.0:1.0:1.6:0.2, by volume). [13]

- Detection: Densitometric scanning at 220.0 nm.[13]

## Spectrophotometry

A colorimetric method has been developed for the specific determination of 2-amino-4-chlorophenol (ACP), a key synthetic precursor and degradant.[7]

- Principle: The method is based on the reaction of ACP with 4-aminoantipyrine in the presence of an alkaline oxidizing agent ( $K_3[Fe(CN)_6]$  /  $NH_3$ ).[7]
- Detection: The resulting red-colored product is measured at 520 nm.[7]
- Performance: The method is linear over a concentration range of 1-20  $\mu\text{g/ml}$ , with a limit of detection of 0.2  $\mu\text{g/ml}$  and a limit of quantitation of 0.6  $\mu\text{g/ml}$ . [7]

## Forced Degradation Studies

Forced degradation, or stress testing, is essential for developing stability-indicating analytical methods.[18] It helps identify likely degradation products that may appear during storage.

**Chlorzoxazone** has been subjected to various stress conditions.

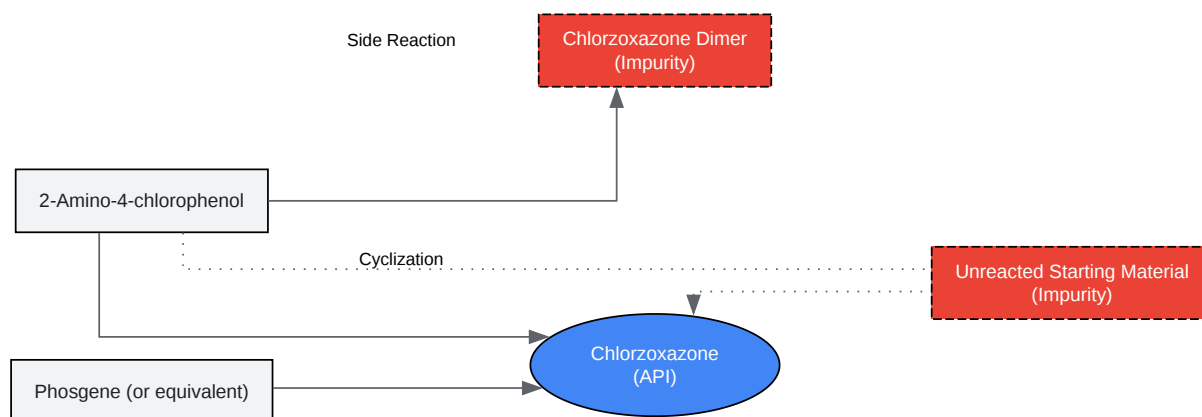
- Acid and Alkali Hydrolysis: **Chlorzoxazone** is reported to undergo degradation under acidic conditions and is particularly prone to hydrolysis in alkaline media, yielding 2-amino-4-chlorophenol.[4][19]
- Oxidative Degradation: The drug shows degradation when exposed to oxidative conditions, such as hydrogen peroxide.[19]
- Photodegradation: Exposure to UV light can also lead to the degradation of **chlorzoxazone**. [19]
- Thermal Degradation: The compound is also subjected to thermal stress to evaluate its stability at elevated temperatures.

The separation of degradation products from the parent drug is a key requirement for a stability-indicating method.[19]

## Visualizations

### Synthesis and Impurity Formation

The synthesis of **chlorzoxazone** often starts from 2-amino-4-chlorophenol. Impurities can be introduced from starting materials or formed as by-products during the reaction.

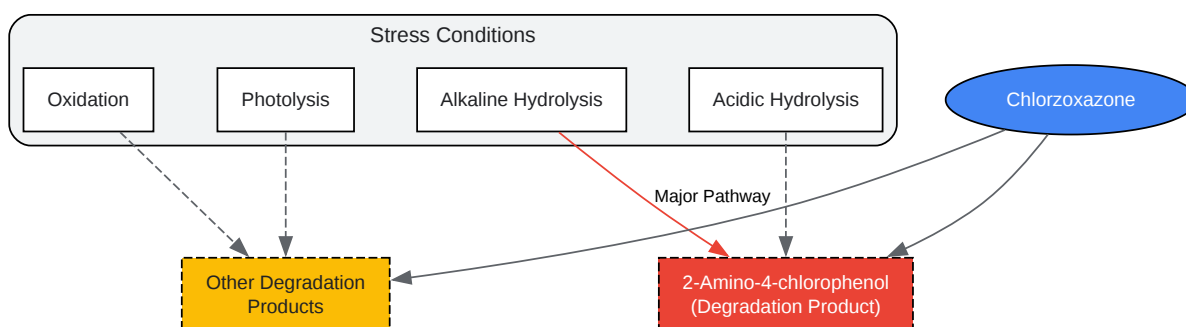


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Caption: Synthetic pathway of **chlorzoxazone** and potential process impurity formation.

### Degradation Pathway

**Chlorzoxazone** is susceptible to degradation under various stress conditions, most notably hydrolysis.

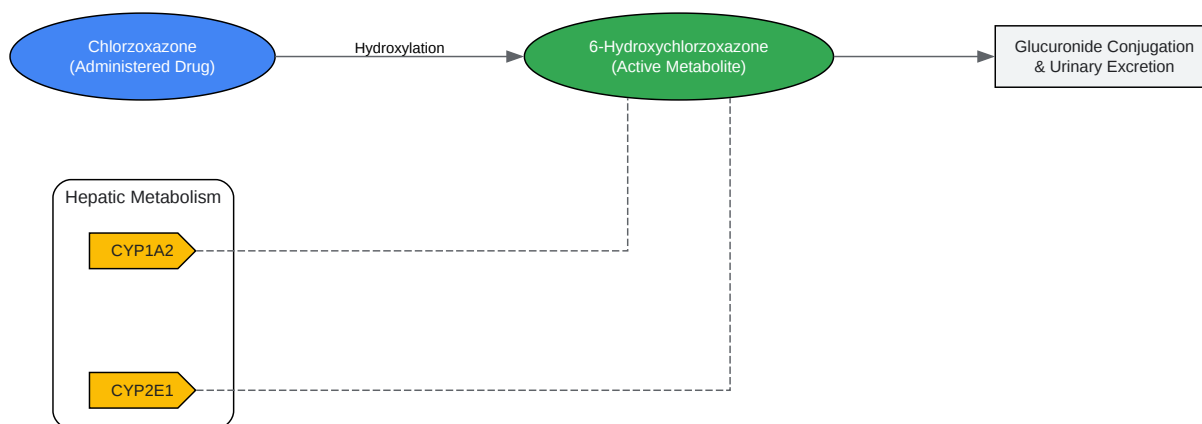


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Caption: Forced degradation pathways of **chlorzoxazone** under various stress conditions.

## Metabolic Pathway

In the body, **chlorzoxazone** is primarily metabolized in the liver by cytochrome P450 enzymes.

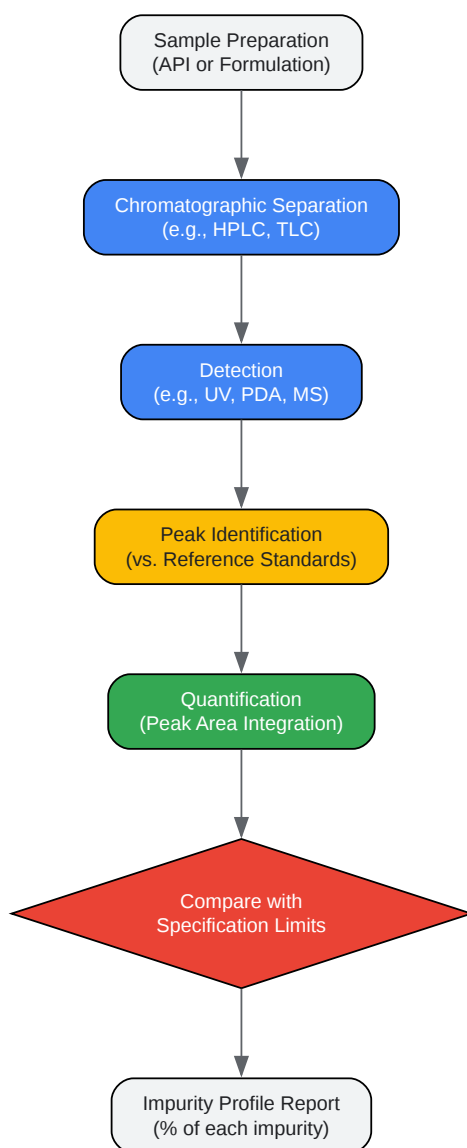


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Caption: Primary metabolic pathway of **chlorzoxazone** in the liver.

## General Experimental Workflow

The logical flow for identifying and quantifying impurities involves several key steps from sample handling to final analysis.



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Caption: General workflow for the analysis of **chlorzoxazone** impurities.

## Conclusion

The identification and control of related compounds and impurities are paramount for ensuring the quality, safety, and efficacy of **chlorzoxazone**. A thorough understanding of potential process-related impurities, degradation products, and metabolites is essential. This guide outlines the key known impurities and provides detailed experimental protocols based on established HPLC and TLC methods. The application of forced degradation studies is crucial for developing robust, stability-indicating assays. The systematic application of these analytical



strategies allows researchers and drug development professionals to maintain high standards of quality control for **chlorzoxazone** products.

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